molecular formula C19H30N2O2 B531354 4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine CAS No. 397276-53-8

4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine

Cat. No. B531354
CAS RN: 397276-53-8
M. Wt: 318.5 g/mol
InChI Key: AYEMHSJPBSPTSA-UHFFFAOYSA-N
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Description

JNJ-7737782 is an H3 antagonist that may play a role in narcolepsy.

Scientific Research Applications

  • Synthesis Techniques : Researchers have developed methods for synthesizing compounds similar to 4-(4-((1-Isopropylpiperidin-4-yl)oxy)benzyl)morpholine. For example, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through a series of reactions involving ethyl 1-benzyl-3-oxopiperidine-4-carboxylate and morpholine-4-carboxamidine has been reported (Kuznetsov, Nam, & Chapyshev, 2007).

  • Antifungal Applications : Compounds with structures similar to this compound have shown potential as novel antifungal agents. For example, 4-aminopiperidines, inspired by the structures of known antifungals, have been synthesized and evaluated for antifungal activity, demonstrating remarkable activity against strains such as Candida spp. and Aspergillus spp. (Krauss et al., 2021).

  • Antimycobacterial Activity : Research has also focused on the antimycobacterial properties of similar compounds. A study on 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides revealed significant antitubercular activity against Mycobacterium tuberculosis H37Rv and other clinical isolates (Raparti et al., 2009).

  • Kinase Inhibition : Morpholine derivatives have been investigated for their role in kinase inhibition. A study on 4-(Pyrimidin-4-yl)morpholines discovered their utility as kinase hinge binders, particularly in inhibiting PI3K and PIKKs, due to their ability to adopt a co-planar conformation with adjacent aromatic cores (Hobbs et al., 2019).

  • Antioxidant and Anti-inflammatory Potential : Certain morpholine derivatives have been evaluated for their antioxidant and anti-inflammatory properties. For instance, two cyclodidepsipeptides, including morpholine-diones, showed excellent inhibition of xanthine oxidase and suppressed nuclear factor of κB activation, suggesting potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

  • Synthetic Potential in Medicinal Chemistry : The synthetic potential of morpholine and its derivatives in medicinal chemistry has been explored extensively. For example, novel derivatives of 1,3,4- Oxadiazoles containing a morpholine skeleton have been synthesized and evaluated for their antimicrobial activities, showing promise as antimicrobial agents (Özil et al., 2018).

properties

CAS RN

397276-53-8

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

4-[[4-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]methyl]morpholine

InChI

InChI=1S/C19H30N2O2/c1-16(2)21-9-7-19(8-10-21)23-18-5-3-17(4-6-18)15-20-11-13-22-14-12-20/h3-6,16,19H,7-15H2,1-2H3

InChI Key

AYEMHSJPBSPTSA-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC=C(C=C2)CN3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-7737782, JNJ-7737782, JNJ-7737782

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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